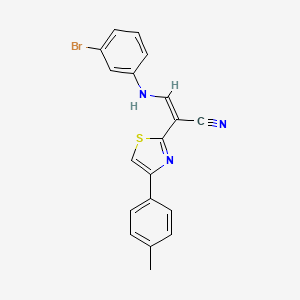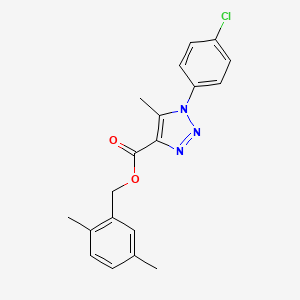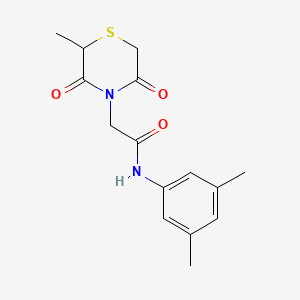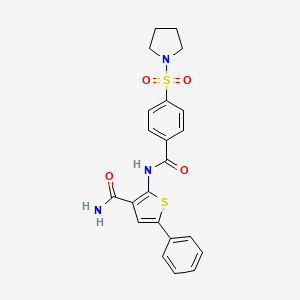
(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is an organic compound that features a complex structure with a bromophenyl group, a thiazolyl group, and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-(p-tolyl)thioamide with α-haloketones under basic conditions.
Amination: The 3-bromophenylamine is then introduced to the thiazole ring through a nucleophilic substitution reaction.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the thiazole-phenylamine intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique structure could contribute to the design of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-3-((3-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- (Z)-3-((3-fluorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- (Z)-3-((3-methylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile lies in its bromophenyl group, which can undergo specific reactions that other similar compounds may not. This makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromoanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-5-7-14(8-6-13)18-12-24-19(23-18)15(10-21)11-22-17-4-2-3-16(20)9-17/h2-9,11-12,22H,1H3/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAJTTIUBROQKA-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Br)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2391426.png)


![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)
![2-methyl-3-[(E)-pyridin-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2391431.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)
![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)

![1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime](/img/structure/B2391440.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)

